Boc-3-aminobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Organic Synthesis and Peptide Chemistry

Boc-3-aminobenzoic acid is a valuable building block in organic synthesis, particularly for the creation of more complex molecules. Its key feature is the presence of a Boc (tert-Butyloxycarbonyl) protecting group on the amine functionality. This protecting group allows for selective modification of other parts of the molecule while keeping the amine group intact. Once the desired modifications are complete, the Boc group can be easily removed under specific conditions to reveal the free amine, which can then participate in further reactions. This controlled approach is crucial in the synthesis of peptides, where the order of amino acid attachment is essential for biological function [].

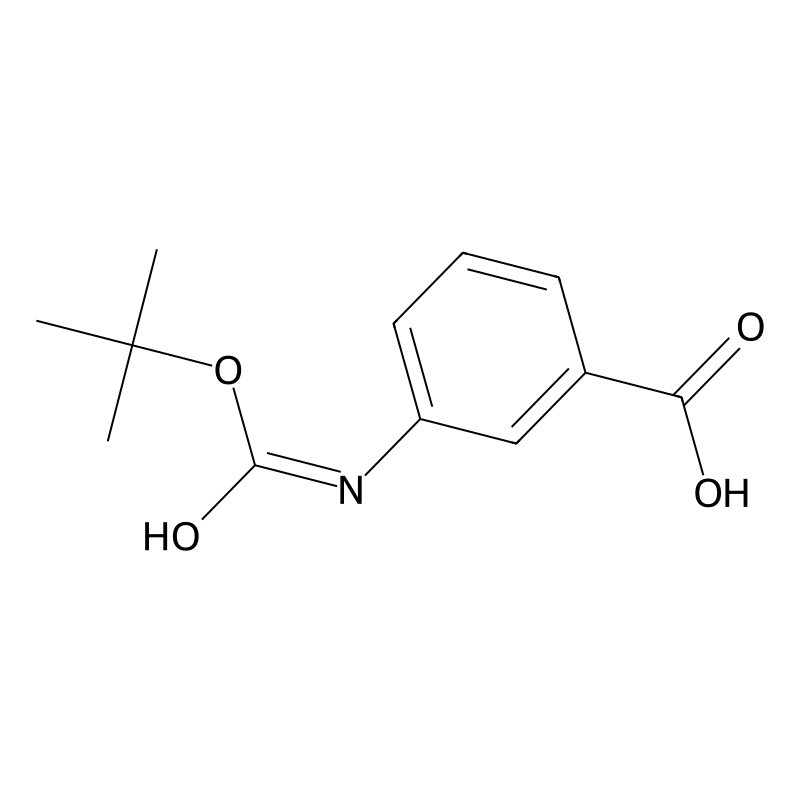

Boc-3-aminobenzoic acid, also known as tert-butoxycarbonyl-3-aminobenzoic acid, is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. It features a benzene ring substituted with an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis. The compound is characterized by its Boc (tert-butoxycarbonyl) protective group, which is commonly used in organic chemistry to protect amine functionalities during synthetic procedures .

- Potential Hazards: May cause mild skin or eye irritation upon contact.

- Safety Precautions: Wear gloves

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the amino group for further reactions.

- Coupling Reactions: It can react with activated carboxylic acids or other electrophiles to form amides.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring .

Boc-3-aminobenzoic acid exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. It has been studied for its potential as an inhibitor in various biochemical pathways and therapeutic applications. Its derivatives may show activity against specific targets, making it valuable in drug development .

The synthesis of Boc-3-aminobenzoic acid typically involves the following methods:

- Boc Protection of 3-Aminobenzoic Acid: This is achieved by treating 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction results in the formation of Boc-3-aminobenzoic acid while protecting the amino group .

- Multi-step Synthesis: In more complex syntheses, Boc-3-aminobenzoic acid can be synthesized through multi-step reactions involving various intermediates, including other protected amino acids and aromatic compounds .

Boc-3-aminobenzoic acid serves several important applications:

- Pharmaceutical Synthesis: It is widely used as an intermediate in the synthesis of various drugs and bioactive compounds.

- Peptide Synthesis: The compound is utilized in solid-phase peptide synthesis due to its protective Boc group, facilitating the sequential addition of amino acids.

- Chemical Research: Researchers use Boc-3-aminobenzoic acid to explore new synthetic methodologies and develop novel compounds with potential therapeutic applications .

Studies have shown that Boc-3-aminobenzoic acid interacts with various biological molecules, influencing enzymatic activities and metabolic pathways. Its derivatives may exhibit different interaction profiles depending on their chemical structure, making them subjects of interest in pharmacological research. Interaction studies often focus on its role as a substrate or inhibitor in enzymatic reactions .

Boc-3-aminobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-tert-butoxycarbonylamino-3-methylbenzoic acid | 0.94 | Methyl substitution at position 4 |

| 3-tert-butoxycarbonylamino-4-methylbenzoic acid | 0.93 | Methyl substitution at position 4 |

| (4-formylphenyl)carbamicacid tert-butyl ester | 0.91 | Contains a formyl group instead of an amino group |

| tert-butyl (3-formylphenyl) carbamate | 0.91 | Formyl group presence; different reactivity |

| 2-tert-butoxycarbonylamino-3-methylbenzoic acid | 0.90 | Different substitution pattern affecting reactivity |

These compounds highlight the versatility of the Boc protection strategy while showcasing how slight modifications can lead to significant differences in chemical behavior and applications .

Boc-3-aminobenzoic acid (3-[(tert-butoxycarbonyl)amino]benzoic acid) emerged as a derivative of anthranilic acid following advancements in protective group chemistry during the mid-20th century. The tert-butoxycarbonyl (Boc) group, first described in the 1950s, became a cornerstone in peptide synthesis due to its acid-labile properties. The specific application of Boc protection to 3-aminobenzoic acid gained prominence in the 1980s–1990s as researchers sought modified amino acid analogs for drug discovery and materials science. Early synthetic routes adapted methodologies from Boc-anhydride chemistry, leveraging di-tert-butyl dicarbonate (Boc₂O) as the key reagent.

Nomenclature and IUPAC Classification

The systematic IUPAC name for Boc-3-aminobenzoic acid is 3-[(tert-butoxycarbonyl)amino]benzoic acid, with the following structural features:

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

| CAS Registry Number | 111331-82-9 |

| Structural Features | - Benzoic acid backbone - Amino group at position 3 - Boc-protected amine |

The Boc group [(CH₃)₃COC(O)–] modifies the reactivity of the primary amine, enabling selective transformations in multi-step syntheses.

Role in Modern Organic Chemistry

Boc-3-aminobenzoic acid serves as a critical intermediate in:

- Peptide backbone modifications: Introduces rigid aromatic spacers in peptidomimetics.

- Orthogonal protection strategies: Enables sequential deprotection in Fmoc/Boc hybrid synthesis.

- Polymer functionalization: Anchors bioactive motifs to synthetic polymers via carboxylate coupling.

Its stability under basic conditions and compatibility with solid-phase synthesis protocols make it indispensable for constructing complex architectures.

Molecular Architecture and Stereochemical Features

tert-Butoxycarbonyl-3-aminobenzoic acid represents a derivative of 3-aminobenzoic acid modified with a tert-butoxycarbonyl protecting group [1] [6]. The compound exhibits a molecular formula of C₁₂H₁₅NO₄ with a molecular weight of 237.25 grams per mole [1] [4] [5]. The molecular architecture consists of a benzene ring bearing an amino group at the meta position relative to the carboxylic acid functionality, with the amino group protected by a bulky tert-butoxycarbonyl moiety [6] [1].

The stereochemical configuration of tert-butoxycarbonyl-3-aminobenzoic acid demonstrates planar geometry around the carboxyl carbon due to sp² hybridization [22]. The carboxyl group exhibits bond angles of approximately 119-122 degrees, characteristic of the trigonal planar arrangement [22]. The benzene ring maintains its aromatic planarity, with the carboxylic acid group coplanar to the aromatic system due to conjugation effects [20] [22].

tert-Butoxycarbonyl Protecting Group Dynamics

The tert-butoxycarbonyl protecting group functions as an acid-labile carbamate that provides amino group protection during synthetic transformations [11] [12]. This protecting group demonstrates remarkable stability under basic hydrolysis conditions and remains inert against various nucleophiles [12]. The tert-butoxycarbonyl group exhibits thermodynamic stability through its bulky tertiary structure, which creates significant steric hindrance around the protected amino nitrogen [34] [11].

The protecting group dynamics involve a mechanism whereby the tert-butoxycarbonyl moiety can be selectively removed under acidic conditions, typically employing trifluoroacetic acid [9] [14]. The deprotection mechanism proceeds through protonation of the carbamate nitrogen, followed by formation of a tert-butyl cation intermediate and subsequent loss of carbon dioxide and isobutylene [9] [16]. Alternative thermal deprotection pathways demonstrate that temperatures exceeding 150 degrees Celsius can facilitate tert-butoxycarbonyl removal without acid catalysis [13] [16].

Carboxylic Acid Functionality

The carboxylic acid functionality in tert-butoxycarbonyl-3-aminobenzoic acid exhibits characteristic properties of aromatic carboxylic acids [18] [20]. The carboxyl group demonstrates weak acidity with a predicted pKa value of 4.15 ± 0.10, consistent with benzoic acid derivatives [5] [22]. The acidic character results from resonance stabilization of the carboxylate anion through delocalization of negative charge across the oxygen atoms [18] [17].

The carboxylic acid group participates in hydrogen bonding both as a donor through the hydroxyl hydrogen and as an acceptor through the carbonyl oxygen [18] [21]. This dual hydrogen bonding capability significantly influences the compound's physical properties, including elevated boiling point and enhanced solubility in polar solvents [17] [22]. The carboxyl functionality also enables formation of dimeric structures in nonpolar media through intermolecular hydrogen bonding [18] [22].

Physicochemical Characteristics

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ | [1] [4] [5] |

| Molecular Weight (g/mol) | 237.25 | [1] [4] [5] |

| Melting Point (°C) | 195 (decomposition) | [1] [5] |

| Boiling Point (°C, predicted) | 339.8 ± 25.0 | [5] |

| Density (g/cm³, predicted) | 1.242 ± 0.06 | [5] |

| pKa (predicted) | 4.15 ± 0.10 | [5] |

| SMILES | CC(C)(C)OC(=O)Nc1cccc(c1)C(O)=O | [1] [4] |

| InChI Key | SAPAUOFSCLCQJB-UHFFFAOYSA-N | [1] [6] |

| CAS Number | 111331-82-9 | [1] [4] [5] |

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of tert-butoxycarbonyl-3-aminobenzoic acid derives from multiple stabilizing factors including aromatic resonance, hydrogen bonding networks, and the sterically hindered tert-butoxycarbonyl protecting group [11] [12]. The compound exhibits decomposition rather than true melting at 195 degrees Celsius, indicating thermal instability of the protecting group at elevated temperatures [1] [5]. This decomposition behavior reflects the characteristic thermal lability of tert-butoxycarbonyl groups, which undergo fragmentation to release carbon dioxide and isobutylene [16] [13].

Phase behavior analysis reveals that the compound exists as a crystalline solid at room temperature with white to off-white coloration [2] [1]. The crystalline nature results from extensive intermolecular hydrogen bonding between carboxylic acid groups and potential interactions involving the carbamate functionality [18] [22]. The predicted boiling point of 339.8 ± 25.0 degrees Celsius exceeds the decomposition temperature, indicating that the compound cannot be distilled without thermal degradation [5].

Solubility Profiling in Polar/Nonpolar Media

| Solvent Type | Polarity Index | Expected Solubility | Mechanism |

|---|---|---|---|

| Water | 10.2 (most polar) | Limited (pH dependent) | Hydrogen bonding, ionization of COOH |

| Methanol | 5.1 | Good | Hydrogen bonding with both functional groups |

| Ethanol | 4.3 | Good | Hydrogen bonding, moderate polarity match |

| Dichloromethane | 3.1 | Moderate | Moderate polarity, some hydrogen bonding |

| Ethyl Acetate | 4.4 | Moderate | Ester-like interactions, moderate polarity |

| Hexane | 0.1 (least polar) | Poor | Poor polarity match, no hydrogen bonding |

| Dimethyl sulfoxide | 7.2 | Excellent | Strong hydrogen bond acceptor/donor |

| Tetrahydrofuran | 4.0 | Good | Ether oxygen interactions, moderate polarity |

The solubility profile demonstrates strong dependence on solvent polarity and hydrogen bonding capacity [18] [24]. In aqueous media, solubility remains limited due to the hydrophobic tert-butoxycarbonyl group, although ionization of the carboxylic acid can enhance water solubility at elevated pH values [17] [22]. Polar aprotic solvents such as dimethyl sulfoxide provide excellent solubility through strong hydrogen bonding interactions with both the carboxylic acid and carbamate functionalities [24].

The compound exhibits moderate lipophilicity, as evidenced by its solubility characteristics in organic solvents of intermediate polarity [35]. This behavior reflects the balance between the polar carboxylic acid group and the more lipophilic tert-butoxycarbonyl protecting group [33] [34]. Nonpolar solvents such as hexane provide poor solvation due to inability to form hydrogen bonds and insufficient polarity to interact with the compound's polar functional groups [24].

Spectroscopic Characterization

Nuclear Magnetic Resonance Fingerprints

| Technique | Key Characteristics | Typical Ranges/Fragments |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-8.0 ppm), tert-butoxycarbonyl methyl groups (1.4-1.5 ppm), exchangeable protons | Integration ratios: Aromatic H (4H), tert-butoxycarbonyl CH₃ (9H) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons (155-175 ppm), aromatic carbons (120-140 ppm), tert-butyl carbons (28-80 ppm) | Number of distinct carbon environments: approximately 9-10 |

The proton Nuclear Magnetic Resonance spectrum of tert-butoxycarbonyl-3-aminobenzoic acid exhibits characteristic resonances that provide definitive structural identification [28] [32]. Aromatic protons appear in the typical range of 7.0-8.0 parts per million, with splitting patterns reflecting the meta-disubstituted benzene ring [28]. The tert-butoxycarbonyl protecting group manifests as a distinctive singlet at approximately 1.4-1.5 parts per million, integrating for nine protons corresponding to the three equivalent methyl groups [32].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of multiple distinct carbon environments reflecting the compound's structural complexity [31]. Carbonyl carbons appear in the downfield region between 155-175 parts per million, with the carboxylic acid carbonyl typically more deshielded than the carbamate carbonyl [31]. Aromatic carbons resonate in the characteristic range of 120-140 parts per million, while the tert-butyl carbons appear between 28-80 parts per million [31].

Infrared Vibrational Signatures

The infrared spectrum of tert-butoxycarbonyl-3-aminobenzoic acid displays multiple characteristic absorption bands that enable functional group identification [29] [31]. The spectrum exhibits distinct carbonyl stretching vibrations in the range of 1650-1750 reciprocal centimeters, with separate bands corresponding to the carboxylic acid and carbamate carbonyls [29]. The carboxylic acid carbonyl typically appears at higher frequency due to reduced conjugation compared to the carbamate group [19].

Nitrogen-hydrogen stretching vibrations appear in the region of 3300-3500 reciprocal centimeters, characteristic of the protected amino group [29]. The broad hydroxyl stretch of the carboxylic acid manifests between 2500-3300 reciprocal centimeters, often overlapping with the nitrogen-hydrogen absorption [29]. Additional characteristic bands include aromatic carbon-carbon stretches around 1500-1600 reciprocal centimeters and carbon-oxygen stretches in the 1000-1300 reciprocal centimeters region [19].

Mass Spectrometric Fragmentation Patterns

| Ionization Method | Key Fragments | Fragmentation Mechanism |

|---|---|---|

| Electron Impact | Molecular ion [M]⁺ (237), loss of tert-butyl [M-57]⁺, loss of tert-butoxycarbonyl [M-100]⁺ | Base peak often at m/z 57 (tert-butyl cation) |

| Electrospray Ionization | [M+H]⁺ (238), [M-C₄H₈]⁺ (182), [M-C₅H₈O₂]⁺ (137) | Characteristic loss of 56 Da (isobutylene) and 100 Da (tert-butoxycarbonyl group) |

Mass spectrometric analysis of tert-butoxycarbonyl-3-aminobenzoic acid reveals characteristic fragmentation patterns that facilitate structural elucidation [40] [44]. Under electron impact ionization conditions, the molecular ion appears at mass-to-charge ratio 237, though this peak may exhibit low intensity due to extensive fragmentation [40]. The most prominent fragmentation involves loss of the tert-butyl group (57 mass units) and the complete tert-butoxycarbonyl protecting group (100 mass units) [44].

The tert-butyl cation at mass-to-charge ratio 57 frequently serves as the base peak in electron impact spectra, reflecting the stability of this tertiary carbocation [40] [44]. Additional significant fragments include loss of isobutylene (56 mass units) and carbon dioxide (44 mass units), consistent with the thermal decomposition pathway of tert-butoxycarbonyl groups [41] [44]. These fragmentation patterns provide definitive identification of the tert-butoxycarbonyl protecting group and distinguish this compound from other aminobenzoic acid derivatives [44].

[Table 2: Process Parameters and Optimization Effects detailing optimal ranges and effects on yield and purity]

[Table 3: Yield Enhancement Techniques presenting mechanisms, improvements, and implementation strategies]